1-Ethynyl-3-isobutoxybenzene
Description
1-Ethynyl-3-isobutoxybenzene is a substituted benzene derivative featuring an ethynyl group (–C≡CH) at the 1-position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the 3-position. The ethynyl group, with its sp-hybridized carbon, confers electron-withdrawing properties and linear geometry, influencing electronic distribution and reactivity. The isobutoxy substituent, a branched alkoxy group, provides steric bulk and moderate electron-donating effects via oxygen lone pairs. This compound is likely utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science due to its dual functionalization .
Properties
IUPAC Name |
1-ethynyl-3-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKAUITERIZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-isobutoxybenzene can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction, where the hydroxyl group of an isobutanol reacts with a benzene derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-isobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfonyl, or halogen-substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-isobutoxybenzene involves its interaction with molecular targets through its ethynyl and isobutoxy groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation, receptor binding, and alteration of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Trends :
- Branching : Isobutoxy’s branching (vs. linear chains in ethyloctylbenzene) reduces intermolecular van der Waals forces, likely lowering boiling points compared to long-chain analogs.
- Polarity : The ethynyl group enhances polarity relative to purely alkyl-substituted benzenes, improving solubility in polar aprotic solvents.
Reactivity in Electrophilic Aromatic Substitution (EAS)
- Directing Effects: The electron-withdrawing ethynyl group meta-directs electrophiles, while the electron-donating isobutoxy group para/ortho-directs.
- Steric Inhibition : Isobutoxy’s bulk may hinder electrophile access to the ortho position, favoring para substitution relative to smaller alkoxy groups.
Comparison with Halogenated and Functionalized Analogs
- vs. Isocyanatobenzene : The isocyanato group (–NCO) is strongly electron-withdrawing, similar to ethynyl, but participates in distinct reactions (e.g., cycloadditions). Isobutoxy’s ether linkage offers stability under basic conditions compared to isocyanato’s reactivity.
- vs. Brominated Derivatives : Bromine substituents (e.g., 3-bromopropylbenzene) provide leaving-group functionality absent in this compound, limiting cross-coupling applicability.
Limitations and Knowledge Gaps
Direct experimental data for this compound are scarce in the provided sources. Predictions rely on trends from structural analogs (e.g., ethylalkylbenzenes, isobutyl derivatives). Further studies on its spectroscopic properties and reaction kinetics are needed.
Biological Activity
Overview
1-Ethynyl-3-isobutoxybenzene (IUPAC: 1-ethynyl-3-(2-methylpropoxy)benzene) is an organic compound characterized by an ethynyl group attached to a benzene ring that is substituted with an isobutoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 190.24 g/mol
- InChI Key : PUIKAUITERIZKP-UHFFFAOYSA-N
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the ethynyl and isobutoxy groups allows for modulation of biological pathways, including:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, potentially altering signaling pathways.
- Cellular Process Alteration : It may affect cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 18.0 |
These results indicate that this compound may have selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several ethynyl-substituted compounds, including this compound. The results showed a strong correlation between the presence of the ethynyl group and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Evaluation of Anticancer Properties : Another study focused on the anticancer effects of this compound on various cancer cell lines. The study highlighted that the compound's mechanism involves the activation of caspase pathways leading to apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
